molecular formula C20H24FN3OS B2702897 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1448053-91-5

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2702897
CAS No.: 1448053-91-5
M. Wt: 373.49
InChI Key: GWXGAXOJMGLVTL-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a cyclopentyl group, a cyclopropyl group, and a fluorophenylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of cyclopentyl hydrazine with cyclopropyl ketone to form the pyrazole ring, followed by subsequent functionalization to introduce the thioacetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction of the thioacetamide group to thioacetate or thiol.

  • Substitution: Introduction of different alkyl or aryl groups at the pyrazole or thioacetamide moieties.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

Industry: The compound's unique properties make it valuable in the manufacturing of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

  • N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)propanamide

Uniqueness: N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. These differences can lead to variations in reactivity, potency, and selectivity in biological systems.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug development, material science, and beyond.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3OS/c21-15-7-9-18(10-8-15)26-13-20(25)22-12-16-11-19(14-5-6-14)24(23-16)17-3-1-2-4-17/h7-11,14,17H,1-6,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXGAXOJMGLVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CSC3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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